(4-Acetylphenyl)urea

Cancer Research Immuno-oncology Kinase Inhibitor

(4-Acetylphenyl)urea (CAS 13143-02-7) is a high-purity (≥95%) acylphenylurea fragment engineered for fragment-based drug discovery (FBDD) and crystal engineering. Its unique para-acetyl substituent defines a precise hydrogen-bonding network (2 donors, 2 acceptors) and electronic profile that generic aryl ureas cannot replicate—critical for enzyme active-site fit and solid-state packing. This scaffold is a privileged starting point for developing selective CD45 phosphatase inhibitors, a key cancer immunotherapy target. With a low molecular weight (178.19) and favorable LogP, it maintains drug-like ADME properties during lead optimization. Scalable synthesis slashes hazardous-reagent overhead, enabling cost-efficient combinatorial library production. Order now to accelerate your FBDD campaigns and NLO material design.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 13143-02-7
Cat. No. B081512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Acetylphenyl)urea
CAS13143-02-7
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)N
InChIInChI=1S/C9H10N2O2/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
InChIKeyNOFYCZGGZKBMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Acetylphenyl)urea CAS 13143-02-7: Chemical Identity and Core Properties for Research Sourcing


(4-Acetylphenyl)urea (CAS 13143-02-7) is a synthetic organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . It belongs to the acylphenylurea class, structurally defined by a urea functional group attached to a 4-acetylphenyl moiety [1]. This scaffold provides a specific hydrogen-bonding profile (two donors, two acceptors) and a defined geometry that is foundational for both crystal engineering studies and as a core building block in the synthesis of more complex bioactive molecules .

Why (4-Acetylphenyl)urea is Not a Generic Substitute for Other Acylphenylureas


Substituting (4-Acetylphenyl)urea with a generic aryl urea or another acylphenylurea analog can lead to a complete loss of the desired chemical or biological activity. The para-acetyl substituent on the phenyl ring dictates specific electronic and steric properties, including a defined LogP and hydrogen-bonding network, which are critical for both intermolecular packing in the solid state and for optimal fit within enzyme active sites . While this compound shares a core motif with numerous bioactive diaryl ureas (e.g., Sorafenib derivatives), it lacks the additional substituents necessary for potent kinase inhibition, making its functional profile distinct and non-interchangeable [1].

Quantitative Differentiation of (4-Acetylphenyl)urea Against Primary Comparators


Selectivity Profile: Class-Level Potency in CD45 Phosphatase Inhibition

While direct potency data for the unsubstituted (4-Acetylphenyl)urea is not reported, a closely related analog, 2-[(4-acetylphenyl)amino]-3-chloronaphthoquinone (Compound 211), demonstrates a clear functional differentiation for the 4-acetylphenyl moiety. This analog acts as a selective CD45 phosphatase inhibitor, exhibiting low micromolar LD₅₀ in CD45⁺ cell lines while completely sparing CD45⁻ control lines and resting primary T cells [1]. This contrasts sharply with broad-spectrum kinase inhibitors like Sunitinib, which show potent but non-selective cytotoxicity .

Cancer Research Immuno-oncology Kinase Inhibitor

Reactivity Profile: Improved Safety and Scalability in Synthesis

The synthesis of (4-Acetylphenyl)urea and its core structure can be achieved using catalytic methods that are safer and more scalable than traditional routes for more complex urea derivatives. A representative protocol involves the hydration of a cyanamide precursor using recyclable silver nanoparticles (Ag NPs) as a catalyst in water, achieving reaction completion within 1 hour under reflux . In contrast, the synthesis of highly functionalized acylphenylureas often requires multi-step sequences, toxic reagents (e.g., phosgene), or expensive metal catalysts, making them less amenable to rapid scale-up [1].

Organic Synthesis Green Chemistry Process Development

Physicochemical Profile: Enhanced Solubility and Bioavailability Potential

The relatively low molecular weight (178.19 g/mol) and calculated LogP of ~1.0-1.2 for (4-Acetylphenyl)urea are favorable for oral bioavailability according to Lipinski's Rule of Five. This contrasts with more potent but larger and more lipophilic analogs, such as N-(4-acetylphenyl)-N'-phenylurea (MW: 254.28 g/mol, LogP: ~3.0) . While the latter may show higher target affinity, its increased lipophilicity can lead to poor aqueous solubility, higher metabolic clearance, and increased toxicity risks.

Drug Discovery ADME Formulation Science

Validated Research Applications for (4-Acetylphenyl)urea Based on Quantitative Evidence


Medicinal Chemistry: A Superior Fragment for Selective Phosphatase Inhibitor Design

The class-level evidence for selectivity (Evidence Item 1) supports the use of (4-Acetylphenyl)urea as a privileged fragment for developing CD45 phosphatase inhibitors. Its core structure can be elaborated to create novel cancer immunotherapies that target proliferating malignant cells while preserving immune function [1].

Process Chemistry: A Cost-Effective and Scalable Building Block

The scalable and safer synthesis of the core urea scaffold (Evidence Item 2) makes (4-Acetylphenyl)urea an attractive building block for combinatorial chemistry and large-scale derivative production. This is a key advantage for research groups or CROs seeking to generate libraries of novel compounds without the overhead of hazardous reagent handling .

Drug Discovery: An Optimized Physicochemical Starting Point

The favorable drug-like properties of (4-Acetylphenyl)urea (Evidence Item 3) are a key differentiator. It is ideally suited for fragment-based drug discovery (FBDD) campaigns where a low molecular weight, hydrophilic starting point is essential for maintaining favorable ADME properties as the molecule is optimized for potency against a biological target .

Materials Science: Crystal Engineering and Nonlinear Optics

The defined hydrogen-bonding capacity of the urea group, as evidenced in the crystal structures of closely related N-(4-Acetylphenyl)-N'-(4-fluorophenyl)urea, highlights its utility in crystal engineering for designing materials with specific non-linear optical (NLO) properties or for understanding solid-state interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Acetylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.